5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole
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Overview
Description
5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of a dichlorophenyl group attached to a tetraazole ring
Mechanism of Action
Target of action
Compounds like “5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole” often target specific enzymes or receptors in the body. The exact target would depend on the specific structure of the compound and its functional groups .
Mode of action
The compound might interact with its target through various types of chemical interactions such as hydrogen bonding, ionic interactions, or hydrophobic effects. The specific mode of action would depend on the compound’s structure and the nature of its target .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, if the compound targets an enzyme, it could inhibit or enhance the enzyme’s activity, thereby affecting the biochemical pathway that the enzyme is involved in .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the compound’s solubility could affect its absorption and distribution, while its chemical stability could affect its metabolism and excretion .
Result of action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cellular metabolism to alterations in cell signaling .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dichlorophenylhydrazine with propyl isocyanide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as palladium on carbon (Pd/C). The reaction mixture is heated to a temperature of around 100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium, elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous conditions, room temperature.
Substitution: Amines or thiols, solvents like ethanol or methanol, mild heating.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted products with various functional groups replacing chlorine atoms.
Scientific Research Applications
5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dichlorophenyl isocyanate
- 3,5-Dichlorophenyl isothiocyanate
- 3,5-Dichlorophenyl-2,4-oxazolidinedione
Uniqueness
5-(3,5-dichlorophenyl)-1-propyl-1H-1,2,3,4-tetraazole is unique due to its tetraazole ring, which imparts distinct chemical and biological properties compared to other similar compounds. The presence of the propyl group further differentiates it, providing unique steric and electronic effects that influence its reactivity and interactions .
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propyltetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-2-3-16-10(13-14-15-16)7-4-8(11)6-9(12)5-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSZRLDBDNXRFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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